molecular formula C₂₆H₄₇D₅O₂ B152968 Ethyl tetracosanoate CAS No. 24634-95-5

Ethyl tetracosanoate

Cat. No. B152968
CAS RN: 24634-95-5
M. Wt: 396.7 g/mol
InChI Key: AKXFYSSXNQQBNT-UHFFFAOYSA-N
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Description

Ethyl tetracosanoate is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and properties of organic compounds that could be relevant to understanding the synthesis and properties of ethyl tetracosanoate. For instance, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate involves a three-component condensation reaction . This information could be extrapolated to hypothesize potential synthetic routes for ethyl tetracosanoate, which may also involve multi-component condensation reactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of ethyl tetracosanoate is not analyzed in the provided papers. However, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis , demonstrating the importance of structural analysis in confirming the identity of synthesized compounds. Such techniques could be used to analyze the molecular structure of ethyl tetracosanoate.

Chemical Reactions Analysis

The papers do not discuss chemical reactions specifically involving ethyl tetracosanoate. Nonetheless, they do provide examples of chemical reactions in organic chemistry, such as the transformation of tetra(4-cyanophenyl)ethylene under specific conditions and the selective tetramerisation of ethylene to 1-octene . These studies highlight the types of chemical reactions that organic compounds can undergo, which could be relevant to understanding the reactivity of ethyl tetracosanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl tetracosanoate are not detailed in the provided papers. However, the high surface area and gas uptake capacities of a porous covalent triazine-based framework , as well as the electrochemical and photophysical properties of tetrakis(poly-p-phenylene)ethylenes , are discussed. These properties are crucial for the application of organic materials, and similar analyses would be necessary to fully characterize ethyl tetracosanoate.

Scientific Research Applications

Application in Plant Growth Regulation

  • Trinexapac-ethyl in Grass Seed Production : Trinexapac-ethyl (TE), a plant growth regulator, demonstrates efficacy in controlling lodging and enhancing seed yield in tall fescue. TE effectively reduced stem length, which is crucial for lodging control. A significant increase in seed yield was observed, attributed to increased seed number and improved harvest index, without affecting the seed weight or above-ground biomass (Chastain et al., 2015).

Applications in Material Science

  • Poly(ethylene furanoate) Synthesis and Decomposition : The use of catalysts like tin(II) 2-ethylhexanoate (TEH) in the synthesis of poly(ethylene furanoate) (PEF) was studied. This research highlights the catalyst's influence on the recyclability and decomposition mechanism of PEF, a biobased polyester, relevant for sustainable material development (Terzopoulou et al., 2017).
  • Enhancing Mechanical Properties of ETFE Foils : Research on Poly(ethylene tetra fluoroethylene) or ETFE foils, which are used in cladding and roof applications, revealed that creep of ETFE increases with axial stress. This study provided insights into the mechanical properties of ETFE under tensile loading conditions, important for architectural applications (Charbonneau et al., 2014).

Applications in Chemical Analysis

  • Analysis of Very-Long-Chain Fatty Acids in Plasma : A sensitive fluorimetric liquid chromatographic method was developed for analyzing very-long-chain fatty acids like tetracosanoic acid in human plasma. This method, which involves the use of fluorescent derivatives, is crucial for diagnosing hereditary diseases such as X-linked adrenoleukodystrophy (Chung et al., 2008).

Applications in Energy and Environment

  • Improving Photovoltaic Performance in Solar Cells : Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) was investigated as an electrolyte solvent for lithium/sulfur batteries. The study focused on the influence of ETFE in electrolyte on cell properties, demonstrating its potential to enhance the stability of electrolyte/anode interface and overall electrochemical performances (Lu et al., 2015).

properties

IUPAC Name

ethyl tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXFYSSXNQQBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179384
Record name Ethyl tetracosanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tetracosanoate

CAS RN

24634-95-5
Record name Ethyl tetracosanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24634-95-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl tetracosanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl Tetracosanoate being found in the seeds of Pentaclethra macrophylla?

A1: The presence of Ethyl Tetracosanoate in Pentaclethra macrophylla seeds is notable due to the seed's traditional use in food and medicine. The study by [] demonstrated that fermentation of these seeds increased the content of linoleic acid, another fatty acid with potential health benefits. This suggests fermentation could also impact Ethyl Tetracosanoate levels, potentially enhancing the nutritional and medicinal value of the seeds.

Q2: Beyond Pentaclethra macrophylla, are there other natural sources of Ethyl Tetracosanoate?

A2: Yes, Ethyl Tetracosanoate has been identified in other plant sources. For example, it was found as a constituent of the volatile compounds in the grape hybrid cultivar Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) []. This highlights the presence of Ethyl Tetracosanoate in diverse plant species.

Q3: Has Ethyl Tetracosanoate been isolated and characterized from natural sources?

A3: Yes, Ethyl Tetracosanoate has been successfully isolated and characterized. In a study investigating Tinospora oblongifolia, researchers isolated a new ceramide, 2,3-dihydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyicosan-2-yl]tetracosanamide, alongside known compounds including Ethyl Tetracosanoate []. This isolation enabled further structural characterization and investigation of its potential biological activities.

Q4: What is the connection between Ethyl Tetracosanoate and 2-[4'-hydroxyphenyl]-ethanol?

A4: Research has shown that Ethyl Tetracosanoate can exist as an esterified form of 2-[4'-hydroxyphenyl]-ethanol. In a study on Buddleja cordata subsp. cordata, scientists identified a mixture of ten new long-chain esters of 2-[4'-hydroxyphenyl]-ethanol, including Ethyl Tetracosanoate []. This finding suggests potential biosynthetic pathways and interactions between these compounds within the plant.

Q5: How is Ethyl Tetracosanoate detected and quantified in complex mixtures?

A5: Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for analyzing Ethyl Tetracosanoate in complex mixtures. This technique was employed to identify and quantify Ethyl Tetracosanoate in the seed oil of Brachystegia eurycoma []. The study highlights the sensitivity and accuracy of GC-MS in analyzing the composition of natural products containing this compound.

Q6: What can be learned from the presence of Ethyl Tetracosanoate and squalene in Drypetes cumingii?

A6: The identification of both Ethyl Tetracosanoate and squalene, a triterpene with various biological activities, in Drypetes cumingii suggests a potential synergistic relationship between these compounds []. Further research is needed to explore potential combined effects and their ecological relevance within the plant.

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